(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid physical properties
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid physical properties
An In-depth Technical Guide to the Physical Properties and Synthetic Utility of (Methoxycarbonyl)pyridin-2-yl Boronic Acids
Introduction
Pyridinylboronic acids represent a cornerstone class of reagents in modern organic and medicinal chemistry. Their utility, primarily as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has enabled the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The incorporation of a pyridine moiety can introduce desirable physicochemical properties into a molecule, such as improved solubility or metabolic stability, and provides a key vector for interacting with biological targets.
This guide focuses on the physical and chemical properties of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid and its closely related isomers. Due to the limited availability of specific experimental data for the 2,4-substituted isomer in public literature, this document will synthesize information from its close analogue, (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid (CAS No: 1150114-30-9) , and other related pyridine boronic acids to provide a comprehensive and practical overview for researchers and drug development professionals.[4][5] We will explore its structural characteristics, stability, and key applications, grounded in established chemical principles and experimental methodologies.
Physicochemical and Structural Properties
The fundamental properties of a reagent are critical to its handling, reactivity, and application in synthesis. Below is a summary of the known and predicted properties for this class of compounds.
Core Data Summary
The available data for the representative isomer, (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid, provides a solid foundation for understanding the general characteristics of this compound class.
| Property | Data for (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid | Reference |
| CAS Number | 1150114-30-9 | [4][5] |
| Molecular Formula | C₇H₈BNO₄ | [4][6] |
| Molecular Weight | 180.95 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [7] |
Structure and Stability
The structure of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid features a pyridine ring substituted with a boronic acid group [-B(OH)₂] at the 2-position and a methoxycarbonyl group [-COOCH₃] at the 4-position. This arrangement of an electron-withdrawing ester and the inherently electron-deficient pyridine ring influences the electronic properties and stability of the C-B bond.
Boronic acids are known to undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This process can affect the stoichiometry and reactivity of the reagent in sensitive catalytic reactions.
Causality Behind Storage Conditions: The recommended storage under inert atmosphere at or below -20°C is crucial to minimize both thermal decomposition and the dehydration process.[7] The presence of moisture can facilitate protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under non-optimal pH or in the presence of certain metal catalysts. Freezing and excluding air and moisture ensures the reagent's integrity and maintains its reactivity for consistent results in applications like Suzuki-Miyaura coupling.
Solubility Profile (Predicted)
Analytical Characterization and Quality Control
Ensuring the identity and purity of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid is paramount for reproducible synthetic outcomes. The following standard analytical techniques are employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum would provide definitive information on the substitution pattern. For the titular compound, one would expect distinct signals in the aromatic region for the three pyridine protons, a singlet for the methyl ester protons (around 3.9 ppm), and a broad singlet for the acidic B(OH)₂ protons, which may exchange with residual water in the solvent.[9][10]
-
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, including the carbonyl carbon of the ester and the carbon atom bearing the boronic acid group.
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¹¹B NMR: Boron-11 NMR is a specialized but highly informative technique for characterizing organoboron compounds. A single resonance, typically in the range of 18-30 ppm (referenced to BF₃·OEt₂), would confirm the presence of a trigonal boronic acid species.[11]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis would target the protonated molecule [M+H]⁺ at m/z 182.06 or the sodium adduct [M+Na]⁺ at m/z 204.04.[6] High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₇H₈BNO₄).
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the boronic acid. A reversed-phase method using a C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) would effectively separate the main compound from any impurities, such as the corresponding boroxine or protodeboronated starting material.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this class of reagents is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust method for forming C-C bonds.[1][12][13]
Mechanistic Role and Reactivity
In the Suzuki reaction, the pyridinylboronic acid serves as the organoboron nucleophile. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[3] The electron-deficient nature of the pyridine ring, further influenced by the methoxycarbonyl group, modulates the nucleophilicity of the boronic acid and can impact the rate of transmetalation in the catalytic cycle.
Below is a diagram illustrating the widely accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv.), (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid (1.2–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1–5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0–3.0 equiv.).[1]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water. The biphasic system is common and often effective.
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reactant is consumed (typically 2–24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Safety, Handling, and Storage
Proper handling of pyridinylboronic acids is essential for laboratory safety and for preserving the integrity of the reagent.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid should be treated as a hazardous chemical.
| Hazard Information (for (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid) | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
Self-Validating Protocol Insight: Always handle this compound in a well-ventilated fume hood. Standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[14][15] An N95 dust mask should be used when handling the solid powder to prevent inhalation.[16]
Safe Handling and Storage Workflow
The following workflow ensures safe handling and maintains the quality of the reagent.
Caption: Recommended workflow for handling air- and moisture-sensitive boronic acids.
Conclusion
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid and its isomers are valuable, versatile reagents in synthetic chemistry. While detailed physical property data for every specific isomer may be sparse, a comprehensive understanding of their behavior can be constructed from available data on close analogues. Their stability is critically dependent on proper storage and handling, and their utility in Suzuki-Miyaura cross-coupling reactions is well-established for the construction of complex molecular architectures. By adhering to the principles and protocols outlined in this guide, researchers can effectively and safely leverage the synthetic potential of this important class of building blocks.
References
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- Pyridine-2-boronic acid - SAFETY DATA SHEET. (2025).
- 2-Pyridineboronic acid SDS, 197958-29-5 Safety Data Sheets. ECHEMI.
- (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid | 1150114-30-9. Sigma-Aldrich.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem. (2025).
- [2-(methoxycarbonyl)pyridin-4-yl]boronic acid | 1150114-30-9. Molport.
- 2-(Methoxycarbonyl)pyridine-4-boronic acid — Chemical Substance Information. NextSDS.
- (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid | 1150114-30-9. BLDpharm.
- 4-methoxycarbonylphenylboronic acid - (CAS 99768-12-4). BOC Sciences.
- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. (2017).
- Pyridine-4-boronic acid | 1692-15-5. ChemicalBook. (2026).
- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents. (CN104277060A).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki Coupling. Organic Chemistry Portal.
- 2-(methoxycarbonyl)pyridine-4-boronic acid (C7H8BNO4). PubChemLite.
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